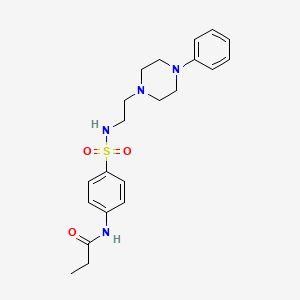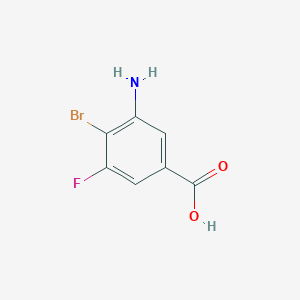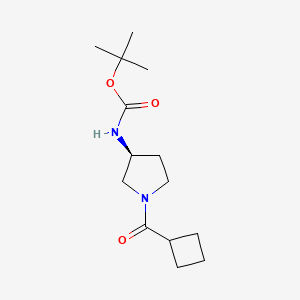
N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound that features a piperazine ring, a phenyl group, and a sulfamoyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperazine with an appropriate sulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with a propionyl chloride derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function .
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Propiedades
IUPAC Name |
N-[4-[2-(4-phenylpiperazin-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-2-21(26)23-18-8-10-20(11-9-18)29(27,28)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11,22H,2,12-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOIIEISPJXLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2657034.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2657038.png)

![5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2657043.png)



![4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2657051.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)

